5-Fluorobenzofuran-3-carbaldéhyde

Vue d'ensemble

Description

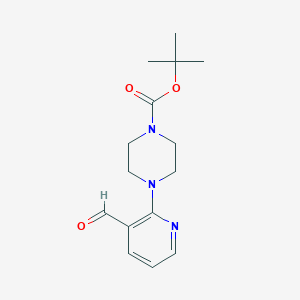

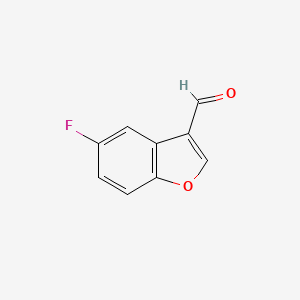

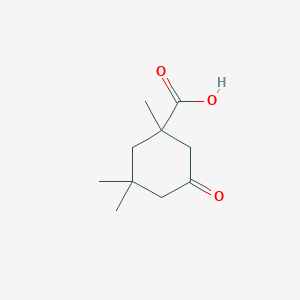

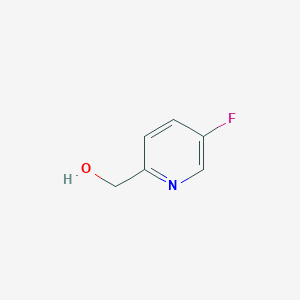

5-Fluorobenzofuran-3-carbaldehyde is a useful research compound. Its molecular formula is C9H5FO2 and its molecular weight is 164.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Fluorobenzofuran-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluorobenzofuran-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents antibactériens

5-Fluorobenzofuran-3-carbaldéhyde: a été reconnu pour son potentiel dans la création de nouveaux agents antibactériens. Le noyau furane, auquel appartient ce composé, est un élément essentiel dans le développement de nouveaux médicaments pour lutter contre la résistance microbienne. Les dérivés du furane présentent une large gamme d'activités biologiques et ont été utilisés dans le développement de médicaments pour diverses maladies .

Synthèse de composés hétérocycliques

Ce composé sert de précurseur dans la synthèse de divers composés hétérocycliques. Ces structures sont importantes en chimie médicinale en raison de leurs propriétés pharmacologiques. La capacité de créer des molécules complexes avec des cycles furaniques ouvre des possibilités de découverte et de développement de médicaments .

Recherche antifongique et antivirale

Le cycle furane trouvé dans This compound est également associé à des propriétés antifongiques et antivirales. Cela en fait un composé précieux pour la recherche dans le développement de traitements contre les infections fongiques et les maladies virales .

Applications anti-inflammatoires et analgésiques

Des recherches ont indiqué que les dérivés du furane peuvent présenter des effets anti-inflammatoires et analgésiques. Par conséquent, This compound pourrait être utilisé dans la synthèse de nouveaux composés qui pourraient servir de base au développement de nouveaux médicaments anti-inflammatoires et analgésiques .

Recherche anticancéreuse

La structure du composé est propice à la synthèse de molécules avec des activités anticancéreuses potentielles. Son incorporation dans de nouvelles entités chimiques pourrait conduire au développement de nouveaux médicaments anticancéreux .

Conversion de la biomasse

This compound: peut être dérivé de procédés de conversion de la biomasse. Il représente une approche durable pour produire des produits chimiques précieux à partir de ressources renouvelables, s'alignant sur le passage de l'industrie vers la chimie verte .

Bloc de construction chimique

En raison de son groupe aldéhyde réactif, This compound est un bloc de construction chimique polyvalent. Il peut être utilisé pour construire des architectures moléculaires complexes, essentielles dans diverses applications de synthèse chimique.

Applications thérapeutiques

Le composé s'est révélé prometteur dans diverses applications thérapeutiques en raison de ses caractéristiques structurales. Il pourrait être essentiel dans la synthèse de médicaments avec des activités biologiques diverses, notamment ceux ayant des propriétés diurétiques, myorelaxantes et antiglaucomateuses .

Safety and Hazards

5-Fluorobenzofuran-3-carbaldehyde is classified as harmful (GHS07). It has a hazard statement of H302, which indicates that it is harmful if swallowed . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

The future directions of catalytic chemistry, which is crucial in the synthesis of compounds like 5-Fluorobenzofuran-3-carbaldehyde, include the discovery of high-performance catalysts through rational design, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .

Mécanisme D'action

Target of Action

Benzofuran compounds, which 5-fluorobenzofuran-3-carbaldehyde is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Analyse Biochimique

Biochemical Properties

5-Fluorobenzofuran-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including 5-Fluorobenzofuran-3-carbaldehyde, have been shown to exhibit strong biological activities such as anti-tumor and antibacterial effects . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of 5-Fluorobenzofuran-3-carbaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been reported to inhibit cell growth in certain cancer cell lines, indicating their potential as anticancer agents . Additionally, these compounds can modulate oxidative stress responses and enhance cellular defense mechanisms.

Molecular Mechanism

At the molecular level, 5-Fluorobenzofuran-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, benzofuran derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation . Furthermore, these compounds can induce changes in gene expression, leading to altered cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluorobenzofuran-3-carbaldehyde can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, making them suitable for long-term experimental studies . The degradation products of these compounds may also exhibit biological activity, which needs to be considered in experimental designs.

Dosage Effects in Animal Models

The effects of 5-Fluorobenzofuran-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing bacterial infections . At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular functions. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

5-Fluorobenzofuran-3-carbaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Benzofuran derivatives have been shown to affect pathways related to oxidative stress, inflammation, and cell proliferation . Understanding these metabolic interactions is essential for elucidating the compound’s overall biological effects.

Transport and Distribution

The transport and distribution of 5-Fluorobenzofuran-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, benzofuran derivatives may be transported into cells via specific membrane transporters, influencing their intracellular concentrations and biological activity.

Subcellular Localization

The subcellular localization of 5-Fluorobenzofuran-3-carbaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution helps in elucidating its precise mechanisms of action and potential therapeutic applications.

Propriétés

IUPAC Name |

5-fluoro-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAQHOIIXDJUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648791 | |

| Record name | 5-Fluoro-1-benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721943-19-7 | |

| Record name | 5-Fluoro-1-benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)